Benzophenone imine

Descripción general

Descripción

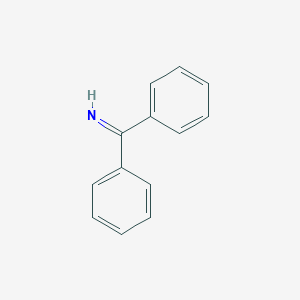

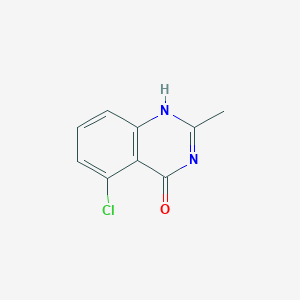

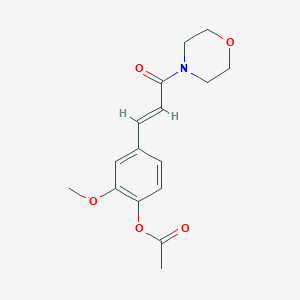

Benzophenone imine is a useful research compound. Its molecular formula is C13H11N and its molecular weight is 181.23 g/mol. The purity is usually 95%.

The exact mass of the compound Benzhydrylimine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cleavage of Benzhydryl Group : N-Benzhydryl aziridines-2-carboxylates, obtained from N-benzhydrylimines, can undergo cleavage of the benzhydryl group, enabling a new deprotection strategy for these aziridines. This is particularly useful when the aziridine has an aryl group (Patwardhan et al., 2005).

Hydroamination of Alkynes : Benzhydrylamine serves as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. The imines formed can be directly transformed into primary amines (Haak, Siebeneicher, & Doye, 2000).

Synthesis of Peptide C-Terminal Amides : Substituted benzhydrylamine linkage agents are used in solid-phase peptide synthesis for C-terminal amides, offering different levels of lability towards trifluoroacetic acid (Bernatowicz, Daniels, & Köster, 1989).

Role in Teratogenic Activity : Benzhydrylpiperazine compounds have been used to study teratogenic activity in fetal rats, demonstrating localized teratogenic effects (Wilk, 1969).

Reactions with Unsaturated Hydrocarbons : Benzhydryl cations are used as reference electrophiles to determine the hydride donor reactivities of unsaturated hydrocarbons, offering insights into electrophilic alkylation and hydride abstraction (Mayr, Lang, & Ofial, 2002).

Palladium-Catalyzed Benzylic Arylation : The benzylic arylation of N-benzylxanthone imine with aryl chloride under palladium catalysis yields products that can be transformed into benzhydrylamine. This process represents a formal cross-coupling reaction (Niwa, Yorimitsu, & Oshima, 2008).

Nucleophilicity of Amines in Water : Benzhydrylium ions have been used to investigate the kinetics of reactions with primary and secondary amines in water, providing a means to study nucleophilicities (Brotzel, Chu, & Mayr, 2007).

Synthesis and Biological Perspective : A review discusses the recent progress in the chemistry and biology of benzhydryl amines, exploring their synthesis and activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase agents (Roy & Panda, 2019).

Lewis Basicities and Acidities : The Lewis basicity of phosphines and pyridines toward benzhydrylium ions have been characterized, providing scales of Lewis basicities (Mayr et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzophenone imine primarily targets the formation of primary amines . It acts as an ammonia equivalent, facilitating the selective formation of protected primary amines . This role is vital, especially in the synthesis of glycine Schiff base .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It readily achieves the selective formation of protected primary amines, even when using an equivalent of imines . This interaction leads to the formation of easily deprotectable imines as the product .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of primary amines . It contributes to the development of various carbon-nitrogen (C–N) bond-forming reactions . For instance, it is used in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in dmso and ethyl acetate but has low water solubility , which may impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of primary amines . It enables the creation of complex organic structures due to its reactivity towards electrophiles and nucleophiles . In the context of covalent organic frameworks (COFs), it leads to COFs with high crystallinity and high porosity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction is air and moisture sensitive . Therefore, it is recommended to perform the reaction in the presence of a nitrogen atmosphere . Also, it’s important to work in a well-ventilated area or use appropriate engineering controls to minimize exposure .

Análisis Bioquímico

Biochemical Properties

Benzophenone imine plays a significant role in biochemical reactions, primarily as an ammonia surrogate. It is used for the selective formation of protected primary amines, which are crucial intermediates in the synthesis of various biomolecules . This compound interacts with enzymes such as palladium and nickel catalysts in cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds . These interactions are essential for the synthesis of primary amines, which are vital components in pharmaceuticals and natural products .

Cellular Effects

This compound influences various cellular processes by acting as a precursor for primary amines. These primary amines are involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form stable intermediates allows it to participate in biochemical pathways that regulate cell function. This compound’s impact on cellular processes is significant, as it contributes to the synthesis of molecules that are essential for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ammonia equivalent in biochemical reactions. The compound undergoes nucleophilic addition reactions, where the amine nitrogen attacks the carbonyl carbon, forming a carbon-nitrogen double bond . This reaction mechanism is crucial for the formation of primary amines, which are essential for various biochemical processes. This compound also participates in enzyme-catalyzed reactions, where it acts as a substrate for palladium and nickel catalysts, facilitating the formation of carbon-nitrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but it can undergo hydrolysis to form benzophenone and ammonia . Long-term studies have shown that this compound maintains its reactivity and effectiveness in biochemical reactions, making it a reliable reagent for laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicities .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of primary amines. The compound interacts with enzymes such as palladium and nickel catalysts, facilitating the formation of carbon-nitrogen bonds . These reactions are essential for the synthesis of primary amines, which are crucial intermediates in various metabolic pathways . This compound’s role in these pathways underscores its importance in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s aromatic nature and carbon-nitrogen double bond allow it to interact with various cellular components, facilitating its transport and distribution . These interactions are essential for the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for this compound’s activity and function within cells, ensuring its participation in essential biochemical processes .

Propiedades

IUPAC Name |

diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZIXHOMFPUIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870832 | |

| Record name | Benzophenone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-88-3 | |

| Record name | Benzophenone imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanimine, .alpha.-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanimine, α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE IMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJJ21NA7VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

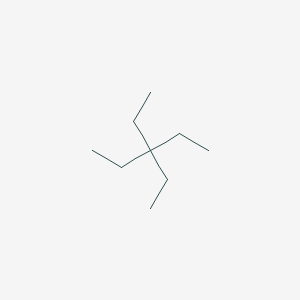

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

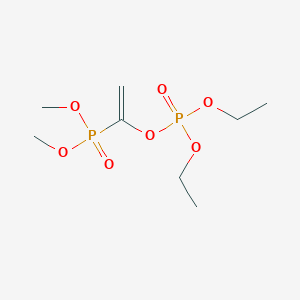

![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)

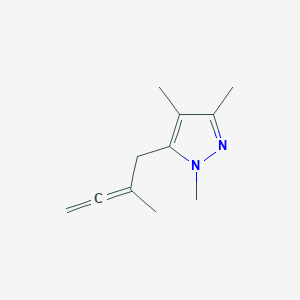

![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol](/img/structure/B93101.png)